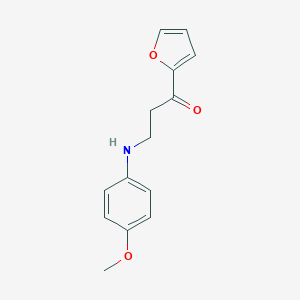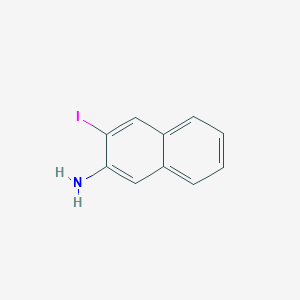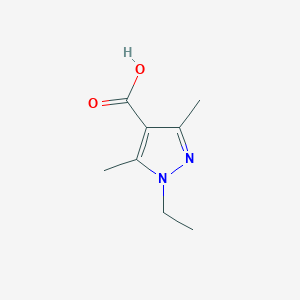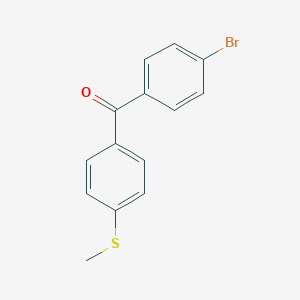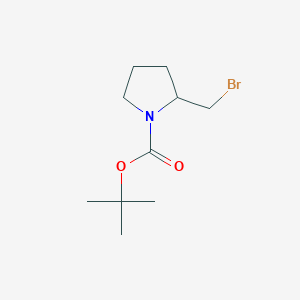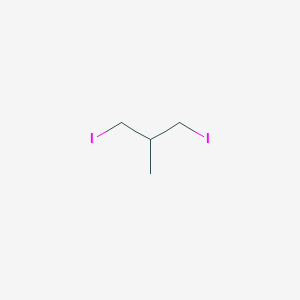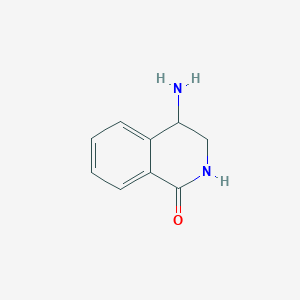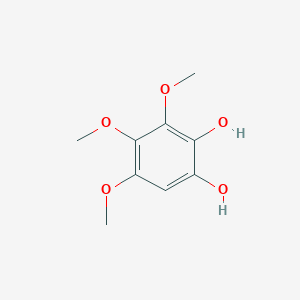
3,4,5-Trimethoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzene-1,2-diol (TMBD) is a naturally occurring compound found in various plants, including tea leaves and grapefruit. It has gained attention in recent years due to its potential therapeutic properties and its ability to modulate various biological processes.
Mechanism Of Action
The mechanism of action of 3,4,5-Trimethoxybenzene-1,2-diol is not fully understood, but it is believed to involve its antioxidant properties. 3,4,5-Trimethoxybenzene-1,2-diol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are involved in inflammation and cell survival.
Biochemical And Physiological Effects
3,4,5-Trimethoxybenzene-1,2-diol has been shown to have various biochemical and physiological effects. In addition to its antioxidant properties, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to modulate various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 3,4,5-Trimethoxybenzene-1,2-diol is its natural occurrence, which makes it readily available for research purposes. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol is relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of 3,4,5-Trimethoxybenzene-1,2-diol is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3,4,5-Trimethoxybenzene-1,2-diol. One area of interest is its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of 3,4,5-Trimethoxybenzene-1,2-diol and to identify its molecular targets. Finally, research is needed to optimize the synthesis and formulation of 3,4,5-Trimethoxybenzene-1,2-diol for use in clinical trials.
Synthesis Methods
3,4,5-Trimethoxybenzene-1,2-diol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the commonly used methods involves the oxidation of 3,4,5-trimethoxytoluene using a strong oxidizing agent, such as potassium permanganate, in the presence of a catalyst. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain 3,4,5-Trimethoxybenzene-1,2-diol.
Scientific Research Applications
3,4,5-Trimethoxybenzene-1,2-diol has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One of the most promising areas of research is its ability to modulate oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3,4,5-Trimethoxybenzene-1,2-diol has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
properties
CAS RN |
198203-73-5 |
|---|---|
Product Name |
3,4,5-Trimethoxybenzene-1,2-diol |
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3,4,5-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4,10-11H,1-3H3 |
InChI Key |
AJJOTRZNXDLQAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
synonyms |
1,2-Benzenediol, 3,4,5-trimethoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
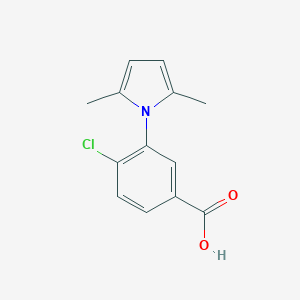
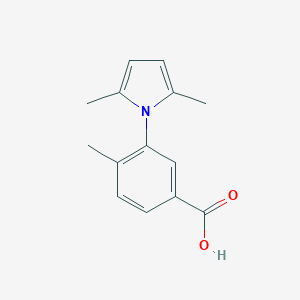
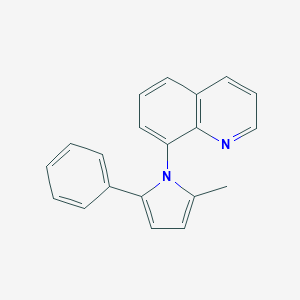
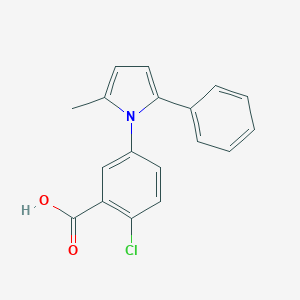
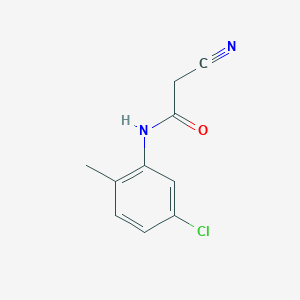
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
